molecular formula C12H6BrClN2O B11799329 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine

2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine

Cat. No.: B11799329
M. Wt: 309.54 g/mol
InChI Key: RPMRFCWDLQZRJK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoaniline with 2-chloronicotinic acid in the presence of a dehydrating agent to form the oxazole ring . The reaction conditions often require elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which can be selectively modified. Its fused oxazole-pyridine ring system also provides distinct electronic properties that are valuable in various applications .

Properties

Molecular Formula

C12H6BrClN2O

Molecular Weight

309.54 g/mol

IUPAC Name

2-(3-bromophenyl)-6-chloro-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H6BrClN2O/c13-8-3-1-2-7(4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H

InChI Key

RPMRFCWDLQZRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

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